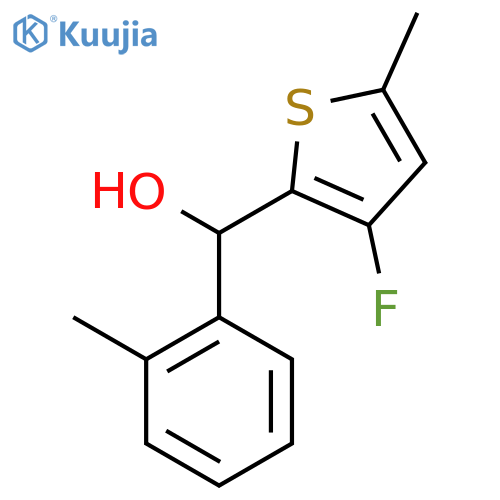

Cas no 1339583-76-4 ((3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol)

1339583-76-4 structure

商品名:(3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol

CAS番号:1339583-76-4

MF:C13H13FOS

メガワット:236.305125951767

MDL:MFCD07775468

CID:5159050

(3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol 化学的及び物理的性質

名前と識別子

-

- (3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol

- (5-fluoro-2-methylphenyl)-(5-methylthiophen-2-yl)methanol

-

- MDL: MFCD07775468

- インチ: 1S/C13H13FOS/c1-8-5-3-4-6-10(8)12(15)13-11(14)7-9(2)16-13/h3-7,12,15H,1-2H3

- InChIKey: VVGGEDNHHYNAOR-UHFFFAOYSA-N

- ほほえんだ: S1C(C)=CC(=C1C(C1C=CC=CC=1C)O)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 236

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 48.5

(3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1647769-5g |

(5-Fluoro-2-methylphenyl)(5-methylthiophen-2-yl)methanol |

1339583-76-4 | 98% | 5g |

¥17228.00 | 2024-08-09 | |

| abcr | AB428443-1 g |

3-Fluoro-6-methylphenyl-(5-methyl-2-thienyl)methanol |

1339583-76-4 | 1g |

€594.40 | 2023-04-23 | ||

| abcr | AB428443-5 g |

3-Fluoro-6-methylphenyl-(5-methyl-2-thienyl)methanol |

1339583-76-4 | 5g |

€1,373.40 | 2023-04-23 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD513129-1g |

(3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol |

1339583-76-4 | 97% | 1g |

¥3031.0 | 2024-04-17 | |

| Fluorochem | 399717-5g |

3-Fluoro-6-methylphenyl-(5-methyl-2-thienyl)methanol |

1339583-76-4 | 97.0% | 5g |

£1,377.00 | 2023-04-19 | |

| abcr | AB428443-1g |

3-Fluoro-6-methylphenyl-(5-methyl-2-thienyl)methanol; . |

1339583-76-4 | 1g |

€1621.70 | 2025-02-27 | ||

| abcr | AB428443-5g |

3-Fluoro-6-methylphenyl-(5-methyl-2-thienyl)methanol |

1339583-76-4 | 5g |

€1373.40 | 2023-09-04 | ||

| Fluorochem | 399717-1g |

3-Fluoro-6-methylphenyl-(5-methyl-2-thienyl)methanol |

1339583-76-4 | 97.0% | 1g |

£570.00 | 2023-04-19 | |

| Fluorochem | 399717-25g |

3-Fluoro-6-methylphenyl-(5-methyl-2-thienyl)methanol |

1339583-76-4 | 97.0% | 25g |

£3,451.00 | 2023-04-19 | |

| Ambeed | A900066-1g |

(3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol |

1339583-76-4 | 97% | 1g |

$441.0 | 2024-04-24 |

(3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol 関連文献

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

2. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

1339583-76-4 ((3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol) 関連製品

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1339583-76-4)(3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol

清らかである:99%

はかる:1g

価格 ($):397.0